[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It is a potent and selective inhibitor of the protein kinase BTK, which plays a critical role in the survival and proliferation of B cells.
Mecanismo De Acción
[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol is a potent and selective inhibitor of BTK, which is a critical component of the B-cell receptor signaling pathway. BTK plays a key role in the survival and proliferation of B cells, and its inhibition leads to apoptosis of these cells. [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol binds irreversibly to the active site of BTK, preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has been shown to induce apoptosis of B cells in preclinical models of B-cell malignancies. It has also been shown to inhibit the proliferation and migration of B cells. [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. In addition, [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has been shown to have minimal effects on T cells and natural killer cells, which suggests that it may have a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the B-cell receptor signaling pathway. It has also been shown to enhance the activity of other anti-cancer agents, which makes it a valuable combination therapy. However, [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate cell membranes and reach intracellular targets. In addition, [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has a short half-life in vivo, which may limit its efficacy in animal models.
Direcciones Futuras
There are several future directions for the development of [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol. One direction is the optimization of the pharmacokinetic properties of the molecule, such as increasing its half-life and improving its bioavailability. Another direction is the evaluation of [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Further studies are also needed to determine the efficacy of [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol in other types of B-cell malignancies, such as mantle cell lymphoma and Waldenstrom macroglobulinemia.
Métodos De Síntesis
[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol can be synthesized using a multistep process, starting from commercially available starting materials. The synthesis involves the preparation of the key intermediate, followed by the coupling of the intermediate with the cyclohexylmethylamine. The final product is obtained after several purification steps. The synthesis of [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has been described in detail in the literature.
Aplicaciones Científicas De Investigación
[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). In these models, [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has been shown to inhibit BTK activity and induce apoptosis of B cells. [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. Clinical trials of [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol are currently underway in patients with B-cell malignancies.
Propiedades
IUPAC Name |
[2-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-2-10-13-11(16-14-10)12-9-6-4-3-5-8(9)7-15/h8-9,15H,2-7H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLSSYWMGPCOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)NC2CCCCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.